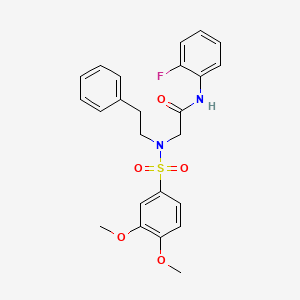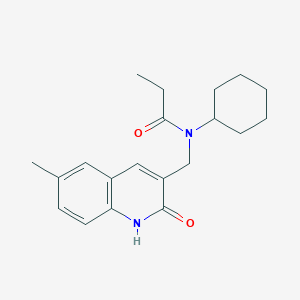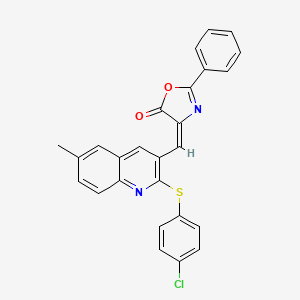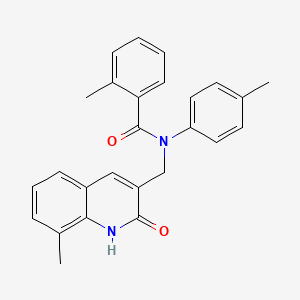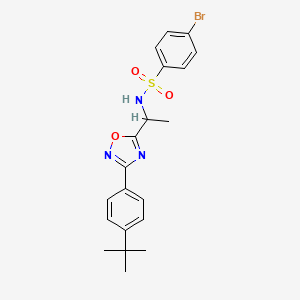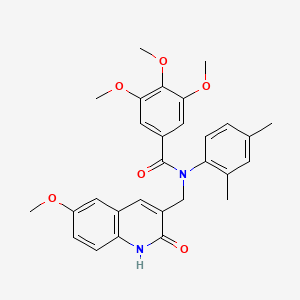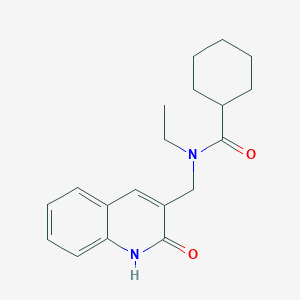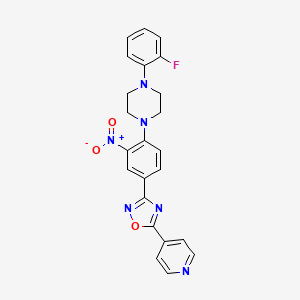
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a cyclopropane-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values in the micromolar range. In vivo studies in rats have shown that it can improve cognitive function in a dose-dependent manner.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential as an inhibitor of other enzymes and its potential applications in other areas of scientific research. Additionally, the development of more soluble derivatives of this compound could lead to improved applications in lab experiments.
Méthodes De Synthèse
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide as a white solid.
Applications De Recherche Scientifique
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have potential as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-10-11-13)19-15-9-5-4-8-14(15)18-20-16(21-23-18)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINATUUZNTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

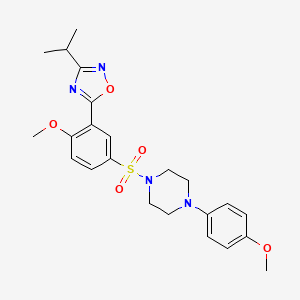
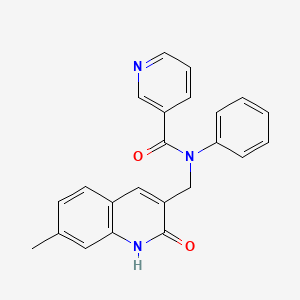
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
